![molecular formula C7H8N4 B160262 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile CAS No. 134881-51-9](/img/structure/B160262.png)
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile
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Overview
Description
“2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile” is a complex organic compound. It is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride provides a convenient method of synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrole ring and an imidazole ring as part of its structure . The structure of similar compounds has been studied using techniques like NMR .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Scientific Research Applications
Therapeutic Potential
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Epigenetic Drug Target
WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers, is a potential epigenetic drug target for the treatment of mixed-lineage leukemia . The compound “2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile” could potentially be used in the development of potent and selective WDR5-WIN-site inhibitors .
Synthesis of Nitro Derivatives
Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .
Chemical Properties
This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .
Role in Biochemistry
Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with wdr5, a chromatin-regulatory scaffold protein . This protein is overexpressed in various cancers and is a potential epigenetic drug target for the treatment of mixed-lineage leukemia .
Biochemical Pathways
Given its potential interaction with wdr5, it may influence pathways related to chromatin regulation and gene expression .
Result of Action
If it does interact with wdr5, it could potentially influence gene expression and cellular processes related to cancer progression .
properties
IUPAC Name |
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-5-7(9)10-6-2-1-3-11(5)6/h1-3,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWJRWLIACERSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile |
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